molecular formula C10H6ClNO2 B6256896 4-chloroisoquinoline-1-carboxylic acid CAS No. 1179149-31-5

4-chloroisoquinoline-1-carboxylic acid

Cat. No.: B6256896
CAS No.: 1179149-31-5
M. Wt: 207.6
InChI Key:
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Description

4-Chloroisoquinoline-1-carboxylic acid is a heterocyclic organic compound belonging to the isoquinoline family. It is characterized by a chloro substituent at the 4-position and a carboxylic acid group at the 1-position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroisoquinoline-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form the isoquinoline ring .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Metal-catalyzed reactions, such as those involving palladium or manganese catalysts, are frequently used. These methods provide a scalable approach to producing the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products:

    Oxidation: Quinoline-4-carboxylic acid.

    Reduction: 4-chloroisoquinoline-1-methanol.

    Substitution: Various substituted isoquinoline derivatives

Scientific Research Applications

4-Chloroisoquinoline-1-carboxylic acid is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for developing pharmaceutical agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-chloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Quinoline-4-carboxylic acid
  • Isoquinoline-1-carboxylic acid
  • 4-Bromoisoquinoline-1-carboxylic acid

Comparison: 4-Chloroisoquinoline-1-carboxylic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity.

Properties

CAS No.

1179149-31-5

Molecular Formula

C10H6ClNO2

Molecular Weight

207.6

Purity

95

Origin of Product

United States

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